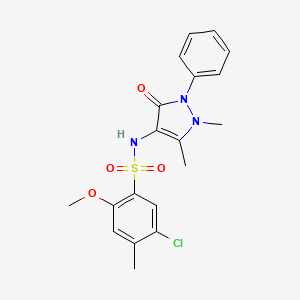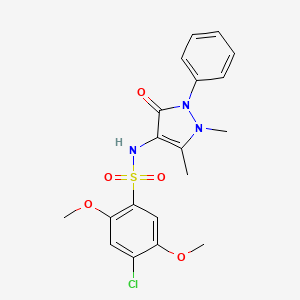
2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide, also known as EOMSB, is a sulfonamide compound that has been of interest to the scientific community due to its potential applications in research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of 2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide involves its binding to the active site of carbonic anhydrase II, which leads to the inhibition of its activity. This inhibition occurs through the formation of a stable complex between this compound and the enzyme, which prevents the binding of the substrate to the active site.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase II activity, the reduction of intraocular pressure, and the induction of apoptosis in cancer cells. However, it is important to note that further studies are needed to fully understand the effects of this compound on various biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide has several advantages for use in lab experiments, including its high potency as a carbonic anhydrase II inhibitor and its ability to induce apoptosis in cancer cells. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research of 2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide. One potential area of interest is its use in combination with other drugs for the treatment of diseases such as glaucoma and epilepsy. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound on various biological systems. Finally, the development of more efficient synthesis methods for this compound could lead to its wider use in scientific research.
Métodos De Síntesis
2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzene-1-sulfonyl chloride with 2-ethoxy-5-methylphenol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide has been studied for its potential applications in various scientific research fields. One area of interest is its ability to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in many physiological processes. This compound has been shown to be a potent inhibitor of carbonic anhydrase II, which is found in high concentrations in the kidneys, lungs, and red blood cells. This inhibition can potentially be used in the treatment of diseases such as glaucoma, epilepsy, and osteoporosis.
Propiedades
IUPAC Name |
2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-4-21-15-10-5-12(2)11-16(15)22(18,19)17-13-6-8-14(20-3)9-7-13/h5-11,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQRNPNFPJFLCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B7456516.png)



